Tebbe

Stereoselective Synthesis Chiral Ketone Methylenation Enolizable Substrates

Methylenating base-sensitive or sterically hindered carbonyls? Standard Wittig conditions cause racemization or fail entirely. Tebbe reagent (CAS 67719-69-1) enables: • Neutral methylenation of ketones, esters & lactones • Preservation of adjacent chiral stereocenters (vs. Wittig) • Room-temperature reactivity (vs. Petasis, requires 60°C) Supplied as 0.5 M in toluene under inert gas. Ideal for complex natural product & pharmaceutical intermediates.

Molecular Formula C13H19AlClTi
Molecular Weight 285.59 g/mol
Cat. No. B12062399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTebbe
Molecular FormulaC13H19AlClTi
Molecular Weight285.59 g/mol
Structural Identifiers
SMILES[CH3-].C[Al]C.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.Cl[Ti+]
InChIInChI=1S/2C5H5.3CH3.Al.ClH.Ti/c2*1-2-4-5-3-1;;;;;;/h2*1-5H;3*1H3;;1H;/q;;;;-1;;;+2/p-1
InChIKeyYAWGNSBINPAHIO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tebbe Reagent: Overview & Procurement


Tebbe reagent (CAS 67719-69-1), with the molecular formula [Cp2Ti(μ2-Cl)(μ2-CH2)AlMe2] and molecular weight 284.59 g/mol, is a bimetallic titanium–aluminum complex [1]. First reported by F.N. Tebbe in 1978, this organometallic compound is widely recognized for its ability to methylenate carbonyl compounds—including aldehydes, ketones, esters, lactones, and amides—to their corresponding olefins [2]. Commercially supplied as a dark red to purple solution (ca. 0.5 mol/L in toluene), the reagent requires storage under inert gas at refrigerated temperatures (0–10°C) due to its air and moisture sensitivity .

Non‑basic methylenation preserves stereochemistry at enolizable centers
Broad substrate scope, including esters and lactones
Active at low temperatures; suitable for thermally labile intermediates

Why Tebbe Reagent Outperforms Generic Alternatives


While several reagents can perform carbonyl methylenation, the selection of Tebbe reagent over generic alternatives is predicated on its unique combination of non-basic reaction conditions and high reactivity with sterically hindered and base-sensitive substrates. Unlike the Wittig reaction, which proceeds via a strongly basic ylide intermediate, Tebbe reagent methylenates carbonyls in a neutral medium, thereby preserving the stereochemical integrity of enolizable chiral centers adjacent to the carbonyl group [1]. This distinct mechanistic advantage, coupled with its ability to efficiently methylenate esters and lactones—substrates that are often problematic or completely unreactive with standard Wittig protocols—defines a specific subset of synthetic challenges for which Tebbe reagent is not merely a preference but a chemical necessity .

Racemization risk with basic reagents (e.g., Wittig)
Basic ylide intermediates may racemize enolizable chiral centers and are generally unreactive with esters/lactones.
Thermal activation requirement of Petasis reagent
Petasis reagent requires heating (~60 °C) to generate the active species, limiting use with thermally sensitive substrates.
Batch variability in standard preparations
Standard synthesis routes may yield inconsistent purity; high‑purity sourcing (e.g., patent‑based methods) improves lot‑to‑lot reproducibility.

Tebbe Reagent Performance Evidence


Stereochemical Fidelity in Enolizable Ketone Methylenation

In a direct comparative study of ketone methylenation, the Tebbe reagent demonstrated a clear advantage over the Wittig reagent for substrates bearing an enolizable chiral center. While the basic conditions of the Wittig reaction led to racemization of the stereocenter, the non-basic Tebbe reagent preserved stereochemical integrity, yielding the optically active methylenated product [1]. Furthermore, for a series of ketones, the Tebbe reagent consistently afforded higher product yields, an effect that was particularly pronounced with sterically hindered ketones .

Stereochemical fidelity
Head‑to‑head
Preserves stereochemistry vs. racemization with Wittig; higher yields with hindered ketones
Supports chiral methylenation workflow
Yield advantage reported in comparative study
Stereoselective Synthesis Chiral Ketone Methylenation Enolizable Substrates

Ester and Lactone Methylenation Capability

A fundamental functional limitation of classical Wittig reagents is their inability to methylenate esters and lactones, a transformation that is readily accomplished with the Tebbe reagent [1]. This reaction proceeds efficiently under mild, non-basic conditions, converting the ester carbonyl into a vinyl ether functionality without affecting the ester's alkoxy group or other sensitive functionalities elsewhere in the molecule [2]. This capability is critical for complex molecule synthesis, as demonstrated in the total synthesis of (±)-paralemnolin A, where the Tebbe reagent was employed for the selective methylenation of a lactone carbonyl group in the presence of other functional groups .

Substrate scope
Class‑level
Effective for esters and lactones; Wittig reagents generally unreactive
Supports vinyl ether synthesis
Functional capability based on reported scope
Ester Methylenation Vinyl Ether Synthesis Lactone Olefination

Stability and Activation vs. Petasis Reagent

The Petasis reagent (Cp2TiMe2) is a closely related organotitanium complex that exhibits similar methylenation reactivity to the Tebbe reagent and is often cited as a direct alternative [1]. While the Petasis reagent is easier to prepare and handle and is considered to have better stability and reproducibility, it requires thermal activation (heating to approximately 60°C) to generate the active titanium methylidene species via loss of methane [2]. In contrast, the Tebbe reagent contains a pre-formed, Lewis acid-stabilized methylidene unit (the AlMe2Cl moiety) that is active at lower temperatures, which can be advantageous for thermally sensitive substrates, though the Tebbe reagent itself requires stringent air-free handling and low-temperature storage (0-10°C) . The choice between the two involves a trade-off: Petasis for ease of handling and thermal activation versus Tebbe for lower-temperature reactivity and a pre-formed active species.

Activation & stability
Method context
Pre‑formed active species; active at low temperature vs. Petasis requiring ~60 °C
Low‑temperature methylenation context
Trade‑off: Tebbe demands rigorous inert atmosphere handling
Organometallic Reagent Stability Petasis Reagent Reagent Procurement

High-Purity Synthesis for Enhanced Stability

A 2020 patent (JP6756434B2) from Kuraray Co., Ltd. details a method for producing a Tebbe complex with high purity and high activity, resulting in a reagent with excellent storage stability [1]. The key innovation involves conducting the reaction of bis(cyclopentadienyl)titanium dichloride and trimethylaluminum in a solvent where the solubility of the resulting Tebbe complex at 25°C is limited to 0.5 mmol/g or less [1]. This controlled precipitation process yields a crystalline product with fewer impurities, which directly translates to higher and more consistent reactivity in methylenation applications compared to less pure preparations [1].

Purity method
Supporting evidence
Patent JP6756434B2: high‑purity crystalline product via controlled precipitation
May improve lot‑to‑lot consistency
Solubility limit ≤0.5 mmol/g at 25 °C during preparation
Organometallic Reagent Purity Synthesis Method Storage Stability

Key Research and Industrial Applications


Chiral Ketone Methylenation in Total Synthesis

This is a primary application scenario based on the direct head-to-head evidence versus the Wittig reagent. When a synthetic route requires the methylenation of a ketone that possesses an enolizable proton at an adjacent stereocenter, the Tebbe reagent is the reagent of choice. Its non-basic conditions preserve the stereochemical integrity that would be lost through racemization under the basic conditions of a Wittig reaction . This makes it an indispensable tool in the total synthesis of complex natural products and pharmaceuticals where absolute stereochemistry is paramount.

Ester and Lactone to Vinyl Ether Conversion

The Tebbe reagent's unique ability to methylenate esters and lactones, a class of substrates unreactive towards standard Wittig reagents, defines its second major application niche . This transformation is crucial for installing a terminal alkene (vinyl ether) from an ester carbonyl without affecting the ester's alkoxy group. This is particularly valuable in carbohydrate chemistry for synthesizing C-glycosides and in the preparation of advanced intermediates for natural products like (±)-paralemnolin A .

Sterically Hindered Ketone Olefination

The evidence indicates that the Tebbe reagent outperforms the Wittig reagent for the methylenation of sterically hindered ketones . In medicinal chemistry programs, where target molecules often feature complex, sterically congested architectures (e.g., cage-like structures, polycyclic frameworks), the Tebbe reagent provides a reliable method for installing a methylene group at a site that is inaccessible to other reagents. This allows for the exploration of structure-activity relationships (SAR) that would otherwise be synthetically challenging .

Low-Temperature Methylenation for Thermally Labile Substrates

For thermally sensitive molecules, the ability of the Tebbe reagent to perform methylenation at or below room temperature offers a significant advantage over the Petasis reagent, which typically requires heating to ~60°C for activation . This scenario is critical when working with advanced intermediates that may undergo decomposition, rearrangement, or epimerization at elevated temperatures. The procurement of Tebbe reagent is justified here by its enabling, low-temperature reactivity profile .

Application
Selection Property
Validation Focus
Chiral ketone methylenation studies
Non‑basic methylenation conditions
Stereochemical integrity at enolizable centers
Ester and lactone to vinyl ether conversion
Substrate scope for ester/lactone methylenation
Vinyl ether formation efficiency
Sterically hindered ketone olefination
High reactivity with sterically hindered carbonyls
Yield with sterically demanding substrates
Low‑temperature methylenation for labile intermediates
Low‑temperature reactivity profile
Thermal stability of substrate during reaction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tebbe

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.